molecular formula C10H10N2O3 B8631675 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid

Cat. No.: B8631675
M. Wt: 206.20 g/mol
InChI Key: NUDBNAQDPFFRNQ-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid typically involves the reaction of indole derivatives with glycine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . The glycine moiety can then be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives.

Scientific Research Applications

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetamide
  • N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)propanamide
  • N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Uniqueness

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is unique due to the specific position of the glycine moiety on the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid

InChI

InChI=1S/C10H10N2O3/c13-9-4-6-7(11-5-10(14)15)2-1-3-8(6)12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15)

InChI Key

NUDBNAQDPFFRNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NCC(=O)O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C1Cc2c(NCC(=O)OCc3ccccc3)cccc2N1
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Synthesis routes and methods II

Procedure details

A mixture of 10% Pd/C (100 mg) and benzyl N-(2-oxo-2,3-dihydro-1H-indol-4-yl)glycinate from Step C (320 mg, 1.08 mmol) was stirred vigorously in EtOH (5 mL), EtOAc (5 mL), and AcOH (1 mL) under an atmosphere of hydrogen (ca. 1 atm). After 4 h, the mixture was filtered through a pad of Celite, washing with MeOH, and the filtrate was concentrated to give the title compound. MS: m/z=207 (M+1).
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5 mL
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reactant
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1 mL
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5 mL
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benzyl N-(2-oxo-2,3-dihydro-1H-indol-4-yl)glycinate
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320 mg
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reactant
Reaction Step Four
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Quantity
100 mg
Type
catalyst
Reaction Step Four

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